N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.17835828 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Disease-Modifying Antirheumatic Drugs (DMARDs)
One study discusses the synthesis and activity of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), under evaluation as a new type of DMARD. The metabolite with a 4-(4-hydroxy-3-methoxyphenyl) derivative was found to have an anti-inflammatory effect, although slightly lower than the parent compound (Baba, Makino, Ohta, & Sohda, 1998).
Natural Products Chemistry
Research on Capsicum annuum led to the isolation of various amides, including 7′-(4′-hydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, which was identified among other compounds. This study highlights the diverse chemical constituents of Capsicum annuum and their potential for further pharmacological investigation (Chen, Yeh, & Yang, 2011).
Organic Photochemical Reactions
Another study explored the photoreactions of N,N-dimethylpyruvamide (DMPA) in methanol and ethanol, leading to various products. This research provides insights into the behavior of similar compounds under photochemical conditions, which could be relevant for understanding the stability and reactivity of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide under similar conditions (Shima et al., 1984).
Electropolymerization in Aqueous Electrolytes
A novel approach for the electropolymerization of water-insoluble monomers like 3,4-ethylenedioxythiophene (EDOT) using acoustic emulsification was developed. This method is environmentally friendly and could potentially be applied to the synthesis or modification of compounds related to this compound, especially in the context of conducting polymers (Asami, Fuchigami, & Atobe, 2006).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-23-17-8-4-15(5-9-17)7-11-20(22)21-13-12-16-6-10-18(24-2)19(14-16)25-3/h4-6,8-10,14H,7,11-13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSECMSYKCSBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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